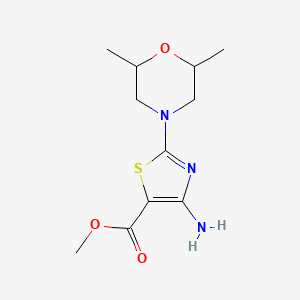

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate

Description

Chemical Identity and Registration

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound with systematic molecular architecture. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity: This compound. The compound is registered under CAS Number 1427460-19-2 and has a molecular formula of C₁₁H₁₇N₃O₃S , corresponding to a molecular weight of 271.34 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| InChIKey | FURVHBZCHKMODH-UHFFFAOYSA-N |

| SMILES | COC(=O)c1sc(nc1N)N2CC(C)OC(C)C2 |

| Synonym | NX23961, OR110768 |

Its crystalline structure integrates a thiazole core substituted with a 2,6-dimethylmorpholine moiety, an amino group, and a methyl ester, enabling diverse reactivity.

Historical Context of Aminothiazole Research

Aminothiazoles emerged as critical scaffolds following the pioneering work of Arthur Hantzsch in 1887, who established the Hantzsch thiazole synthesis using α-haloketones and thiourea. This method laid the foundation for synthesizing 2-aminothiazoles, which gained prominence due to their bioactivity. Key milestones include:

- 1930s–1950s : Discovery of antimicrobial properties in sulfathiazole derivatives.

- 1980s–2000s : Development of kinase inhibitors (e.g., dasatinib) and antibiotics (e.g., cefcapene) leveraging aminothiazole cores.

- 2010s–Present : Advancements in catalytic methods, such as iodine-dimethyl sulfoxide (I₂/DMSO) systems, enabling one-pot syntheses without hazardous α-haloketones.

The target compound represents a modern iteration of these efforts, combining synthetic efficiency with tailored bioactivity.

Significance in Heterocyclic Chemistry

Thiazoles are electron-deficient aromatic heterocycles with a sulfur and nitrogen atom, conferring unique electronic properties that enhance binding to biological targets. Their significance is highlighted by:

- Bioisosteric Potential : Thiazoles mimic peptide bonds, enabling drug design with improved metabolic stability.

- Morpholine Synergy : The 2,6-dimethylmorpholine substituent in this compound enhances solubility and modulates pharmacokinetics via its oxygen-rich, conformationally restricted ring.

- Functional Group Diversity : The 4-amino and 5-carboxylate groups provide sites for derivatization, enabling structure-activity relationship (SAR) studies.

This compound exemplifies the strategic fusion of thiazole and morpholine pharmacophores, optimizing both reactivity and bioavailability.

Position Within the Thiazole-Morpholine Hybrid Scaffold Family

Thiazole-morpholine hybrids are a growing class in medicinal chemistry. The target compound distinguishes itself through:

- Substitution Pattern : The 2,6-dimethylmorpholinyl group at position 2 introduces steric hindrance, potentially reducing off-target interactions.

- Comparative Analysis : Unlike simpler morpholine-thiazole derivatives (e.g., 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid), this compound’s methyl ester and amino groups expand its utility in prodrug design.

- Therapeutic Relevance : Such hybrids are explored as kinase inhibitors, antimicrobials, and anticancer agents, with this compound’s scaffold offering a template for further optimization.

Structural analogs, such as methyl 2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, highlight the versatility of nitrogen-rich substituents in modulating bioactivity.

Properties

IUPAC Name |

methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-6-4-14(5-7(2)17-6)11-13-9(12)8(18-11)10(15)16-3/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURVHBZCHKMODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(S2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylmorpholine with thiazole derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Substituent Effects: Morpholine vs. Piperazine/Pyridine: The 2,6-dimethylmorpholine group in the target compound introduces a saturated, oxygen-containing heterocycle, which may improve water solubility compared to the basic piperazine (e.g., ethyl 4-amino-2-(4-methylpiperazin-1-yl)-thiazole-5-carboxylate) or aromatic pyridine derivatives . Electron-Withdrawing Groups: Compounds like ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-thiazole-5-carboxylate incorporate trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism .

Synthetic Routes :

- The synthesis of morpholine-substituted thiazoles (target compound) may require specialized coupling reagents or conditions compared to pyridinyl or piperazinyl analogs. For example, highlights the use of ethyl 2-bromoacetoacetate and nitriles for thiazole formation, but morpholine derivatives might involve nucleophilic substitution or ring-closing reactions .

Pharmacological and Physicochemical Properties

- Morpholine Derivatives : Often used in drug design to improve solubility and bioavailability. The target compound’s morpholine group may enhance interactions with polar biological targets.

- Piperazine Derivatives: Known for modulating receptor binding (e.g., serotonin or dopamine receptors), making ethyl 4-amino-2-(4-methylpiperazin-1-yl)-thiazole-5-carboxylate a candidate for CNS-targeted therapies .

- Chloromethylthio Group: Ethyl 4-amino-2-(chloromethylthio)-thiazole-5-carboxylate could serve as a reactive intermediate for further functionalization .

Biological Activity

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, making it a subject of extensive research in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1427460-19-2

- Molecular Formula : C12H18N4O2S

- Molecular Weight : 270.36 g/mol

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Induction of apoptosis |

| MCF7 | 15.3 | Cell cycle arrest |

| A549 | 12.8 | Inhibition of mitochondrial function |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.5 |

3. Acetylcholinesterase Inhibition

Another important biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated promising AChE inhibitory activity with an IC50 value of approximately 3.5 µM.

Study on Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines including breast and liver cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway.

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of thiazole derivatives found that this compound improved cognitive functions in animal models by enhancing cholinergic transmission and reducing oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves heterocyclic condensation reactions. A plausible route includes:

Thiazole Core Formation : React 2-aminothiazole derivatives with morpholine-substituted aldehydes under acidic reflux (e.g., acetic acid/sodium acetate at 110°C for 3–5 hours) to form the thiazole-morpholine backbone .

Esterification : Introduce the methyl carboxylate group via nucleophilic acyl substitution, using methyl chloroformate in the presence of a base like triethylamine .

- Key Variables : Prolonged reflux (>5 hours) may degrade the morpholine moiety, reducing yield. Optimal conditions require precise stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to aminothiazole) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The 2,6-dimethylmorpholine protons appear as two doublets (δ ~3.4–3.6 ppm for N–CH₂– and δ ~1.2–1.4 ppm for CH(CH₃)₂). The thiazole ring’s C5-H resonates as a singlet (δ ~7.2 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the ester group appears at δ ~165–170 ppm, while the morpholine carbons show signals at δ ~50–60 ppm .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₁₈N₃O₃S (exact mass: 308.11 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole-morpholine derivatives?

- Methodological Answer :

- Bioactivity Discrepancies : For example, if one study reports antimicrobial activity (IC₅₀ = 10 µM) while another shows no effect, consider:

Purity Assessment : Verify compound purity via HPLC (e.g., >98% purity using a C18 column with acetonitrile/water gradient) .

Assay Variability : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for bacteria vs. RPMI for fungi) .

Structural Analog Comparison : Compare with analogs like ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, where fluorine substitution alters lipophilicity and target binding .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or kinases).

Target Preparation : Retrieve the enzyme’s crystal structure (PDB ID: e.g., 1TQN) and remove water molecules/cofactors.

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian 09 at the B3LYP/6-31G(d) level .

Docking Parameters : Set grid boxes to encompass active sites (e.g., 20 ų) and run 50 genetic algorithm iterations.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. A ΔG ≤ −8 kcal/mol typically correlates with sub-micromolar activity .

Q. What experimental approaches optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity .

- Prodrug Design : Synthesize a phosphate ester prodrug at the carboxylate group to improve hydrophilicity. Hydrolytic stability can be assessed via pH 7.4 buffer incubation (37°C, 24 hours) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (prepared via emulsion-diffusion method) to achieve sustained release. Characterize encapsulation efficiency (>80%) via UV-Vis at λ = 270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.